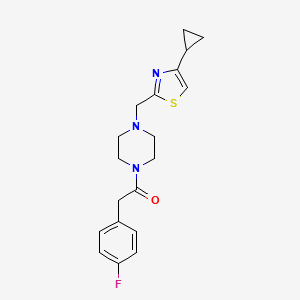

tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl carbamate is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group and R2 and R3 are usually hydrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. For example, carbamates can undergo hydrolysis to form the corresponding amine and a carboxylic acid or its salt .Physical And Chemical Properties Analysis

Tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Aplicaciones Científicas De Investigación

Enantioselective Synthesis Applications

- Efficient Enantioselective Synthesis : This compound serves as an essential intermediate for potent CCR2 antagonists. A key step in its synthesis involves an iodolactamization process, highlighting its significance in creating highly functionalized molecules (Campbell et al., 2009).

Biochemical Research and Drug Development

- Intermediate for Carbocyclic Analogs of Nucleotides : It acts as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure helps in understanding the relative substitution of the cyclopentane ring, important in biochemical research (Ober et al., 2004).

Organic Synthesis and Chemical Reactions

Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is another derivative with significant importance. It's an intermediate in the synthesis of compounds like omisertinib (AZD9291), used in targeted cancer therapies. The research demonstrates a rapid synthetic method for such compounds, showcasing the versatility of tert-butyl based carbamates in organic synthesis (Zhao et al., 2017).

Kinetic Resolution in Organic Chemistry : The compound also finds use in the kinetic resolution of tert-butyl (+/-)-3-methylcyclopentene-1-carboxylate. This showcases its application in asymmetric synthesis, creating compounds with high levels of stereocontrol, essential in the development of new pharmaceuticals and materials (Bunnage et al., 2003).

Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis, enabling the creation of diverse organic compounds (Guinchard et al., 2005).

Material Science and Engineering

- Extraction of Rubidium : The tert-butyl group has been used in the extraction of rubidium from brine sources containing lithium. This indicates the potential of tert-butyl derivatives in material science and engineering, particularly in the extraction and purification of rare elements (Wang et al., 2015).

Chemical Structure and Properties

- Understanding Chemical Structures : Studies like the one on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles contribute to our understanding of chemical structures, isomorphisms, and hydrogen-bonded supramolecular structures. This knowledge is fundamental to the development of new chemical entities (Castillo et al., 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[4-[(2-nitrophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-10-8-14(9-11-15)19-12-13-6-4-5-7-16(13)21(23)24/h4-7,14-15,19H,8-12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNACXCZPIMRBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119031 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(2-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate | |

CAS RN |

1286274-49-4 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(2-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)

![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)

![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)

![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)